molecular formula C11H16S2 B14316688 {[(Butylsulfanyl)methyl]sulfanyl}benzene CAS No. 110203-49-1

{[(Butylsulfanyl)methyl]sulfanyl}benzene

Cat. No.: B14316688
CAS No.: 110203-49-1
M. Wt: 212.4 g/mol
InChI Key: KZUSYHGVFPXWJM-UHFFFAOYSA-N
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Description

{[(Butylsulfanyl)methyl]sulfanyl}benzene (C₁₁H₁₄S₂, molecular weight: 210.35 g/mol) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a bis-sulfanylalkyl group. Its structure consists of a methylene bridge (–CH₂–) linking two sulfur atoms: one bonded to a butyl group (–S–C₄H₉) and the other attached directly to the benzene ring (C₆H₅–S–).

Properties

CAS No.

110203-49-1

Molecular Formula

C11H16S2

Molecular Weight

212.4 g/mol

IUPAC Name

butylsulfanylmethylsulfanylbenzene

InChI

InChI=1S/C11H16S2/c1-2-3-9-12-10-13-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

KZUSYHGVFPXWJM-UHFFFAOYSA-N

Canonical SMILES

CCCCSCSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of {[(Butylsulfanyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl chloride with butyl mercaptan and sodium hydrosulfide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

    Reaction of Benzyl Chloride with Butyl Mercaptan:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[(Butylsulfanyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvents, controlled temperature

      Products: Sulfoxides or sulfones

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvents, low temperature

      Products: Thiols or disulfides

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Organic solvents, varying temperatures

      Products: Substituted benzene derivatives

Scientific Research Applications

{[(Butylsulfanyl)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(Butylsulfanyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Interaction with Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Binding to Receptors: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    Oxidative Stress: Induction of oxidative stress, leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of {[(Butylsulfanyl)methyl]sulfanyl}benzene with structurally related sulfur-substituted benzene derivatives is presented below:

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State (RT) Key Data Sources
{[(Butylsulfanyl)methyl]sulfanyl}benzene C₁₁H₁₄S₂ 210.35 –S–CH₂–S–C₄H₉ Liquid/Oil Inference from analogs
[(Methylsulfanyl)methyl]benzene C₈H₁₀S 138.23 –S–CH₃ Liquid Experimental data
Chloromethyl 4-chlorophenyl sulfide C₇H₆Cl₂S 193.09 –S–CH₂Cl, 4-Cl Solid (mp 21.5°C)
1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene C₂₁H₂₀O₂S₂ 368.51 –S–CH(C₆H₅)–S–C₆H₄–OCH₃, 4-OCH₃ Crystalline solid Crystal structure
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene C₁₄H₁₀F₄S 296.29 –S–CH₂C₆H₅, 2-F, 4-CF₃ Liquid Safety data

Key Observations :

  • Molecular Weight and Substituent Effects : The butylsulfanyl group in the target compound increases its molecular weight and lipophilicity compared to simpler analogs like [(methylsulfanyl)methyl]benzene.
  • Physical State : Longer alkyl chains (e.g., butyl) or bulky substituents (e.g., benzyl) generally reduce melting points, favoring liquid/oil states .
  • Crystal Packing : Propeller-shaped geometries (e.g., 1-Methoxy-4-...benzene) are stabilized by C–H···π interactions, suggesting similar packing behavior for analogs with flexible substituents .

Chemical Reactivity and Stability

Table 2: Reactivity Comparison
Compound Reactivity Profile Stability Notes
{[(Butylsulfanyl)methyl]sulfanyl}benzene Susceptible to oxidation (S–S bond formation) or nucleophilic substitution at sulfur. Stable under inert conditions .
Chloromethyl 4-chlorophenyl sulfide Reactive at –CH₂Cl site; participates in SN2 reactions. Hydrolysis-prone in humid air .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Electrophilic fluorinated sites enhance reactivity in cross-coupling reactions. Requires cold storage .

Key Insights :

  • Oxidation Sensitivity : The dual sulfanyl groups in the target compound may form disulfide bonds under oxidative conditions, a trait shared with other thioethers .
  • Steric Effects : The butyl group hinders nucleophilic attack at sulfur compared to smaller analogs like [(methylsulfanyl)methyl]benzene.

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